4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
CAS No.: 896349-02-3
Cat. No.: VC7177778
Molecular Formula: C17H16FNO4S4
Molecular Weight: 445.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896349-02-3 |
|---|---|
| Molecular Formula | C17H16FNO4S4 |
| Molecular Weight | 445.56 |
| IUPAC Name | 4-fluoro-2-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H16FNO4S4/c1-12-10-13(18)6-7-15(12)27(22,23)19-11-16(14-4-2-8-24-14)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3 |
| Standard InChI Key | DUGPCRNZJZEGBY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
4-Fluoro-2-methylbenzene ring: A substituted aromatic core providing steric bulk and electronic modulation via the fluorine atom (inductive electron withdrawal) and methyl group (steric hindrance).
-
Sulfonamide linker: A group that enhances hydrogen-bonding capacity and metabolic stability, a hallmark of many bioactive sulfonamides .
-
Thiophene-based side chain: A bifurcated ethyl group bearing two thiophene moieties, one of which is sulfonated (), introducing additional π-π stacking potential and polar surface area .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 445.56 g/mol | |
| logP (Partition Coefficient) | Estimated >4.0 (hydrophobic) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | ~52.2 Ų |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of this compound involves sequential functionalization of precursor modules:
-
Thiophene derivative preparation: Thiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of thiophene using chlorosulfonic acid, followed by purification via fractional distillation.
-
Benzene ring functionalization: The 4-fluoro-2-methylbenzene core is sulfonated using concentrated sulfuric acid under controlled temperatures (40–60°C) to yield the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using phosphorus pentachloride.
-
Coupling reactions: The ethylamine linker is introduced via nucleophilic substitution, where the sulfonamide nitrogen attacks a bromoethyl intermediate pre-functionalized with thiophene groups.
Industrial-Scale Optimization
To enhance yield (currently ~65% in lab settings), continuous flow synthesis has been proposed, offering advantages in heat transfer and reaction uniformity. Key parameters include:
-
Residence time: 12–15 minutes
-
Temperature: 80°C
-
Catalyst: Triethylamine (0.5 equiv) to neutralize HCl byproducts.
Biological Activities and Mechanistic Insights
NLRP3 Inflammasome Inhibition
Derivatives featuring thiophene sulfonamides have demonstrated NLRP3 inflammasome suppression in murine macrophages (IC ≈ 1.2 µM). This pathway is implicated in neurodegenerative diseases, suggesting therapeutic potential for Alzheimer’s and Parkinson’s. The fluorinated benzene ring may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
M021-0179: Oxadiazole-Containing Analog
The ChemDiv compound M021-0179 (N-(4-fluoro-2-methylphenyl)-2-methyl-5-[5-(pyrrolidine-1-carbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide) shares the 4-fluoro-2-methylphenyl motif but replaces one thiophene with an oxadiazole ring . Key differences include:
-
Bioactivity: Oxadiazole derivatives exhibit stronger kinase inhibition (e.g., JAK3 IC = 0.8 nM) but poorer aqueous solubility (logSw = -4.7) .
M022-1054: Thiazole Hybrid
M022-1054 incorporates a 4,5-dimethylthiazole group, increasing hydrogen bond acceptors to five vs. four in the target compound . This modification enhances binding to ATP-dependent targets (e.g., HSP90) but reduces metabolic stability in hepatic microsomal assays (t = 12 min vs. 22 min) .
Future Research Directions
Pharmacokinetic Profiling
-
Absorption/Distribution: Plasma protein binding assays (e.g., equilibrium dialysis) to quantify free fraction.
-
Metabolism: Cytochrome P450 isoform screening (CYP3A4, CYP2D6) to identify potential drug-drug interactions.
Toxicity Mitigation
Thiophene-containing compounds are associated with idiosyncratic hepatotoxicity. Structural modifications, such as replacing the sulfonyl group with a carbonyl, may reduce reactive metabolite formation.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could enhance solubility and reduce off-target effects. Preliminary stability studies indicate a 3-fold increase in plasma half-life when formulated with DSPE-PEG2000.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume